![molecular formula C30H42N4O2 B14462423 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine CAS No. 72242-52-5](/img/structure/B14462423.png)
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazine core substituted with two octyloxyphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-(octyloxy)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine core can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazine ring can lead to the formation of dihydrotetrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine involves its interaction with molecular targets through its tetrazine core and phenyl substituents. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with various substrates. This property is exploited in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: A precursor in the synthesis of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine.
3,6-Diphenyl-1,2,4,5-tetrazine: Similar structure but lacks the octyloxy groups, resulting in different chemical properties.
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Contains methoxy groups instead of octyloxy, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of octyloxy groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propiedades
Número CAS |
72242-52-5 |
|---|---|
Fórmula molecular |
C30H42N4O2 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
3,6-bis(4-octoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C30H42N4O2/c1-3-5-7-9-11-13-23-35-27-19-15-25(16-20-27)29-31-33-30(34-32-29)26-17-21-28(22-18-26)36-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
Clave InChI |
OYUKHSSBYCYPKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


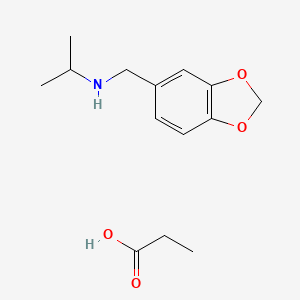
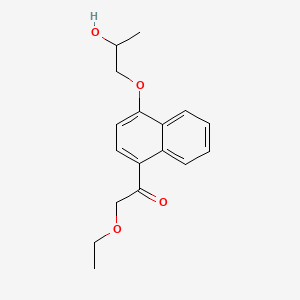

![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

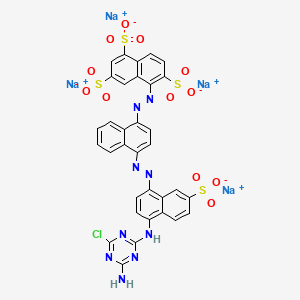
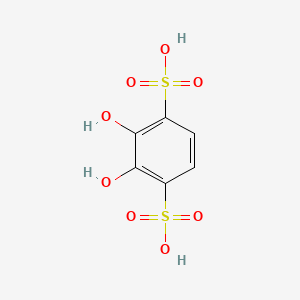
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
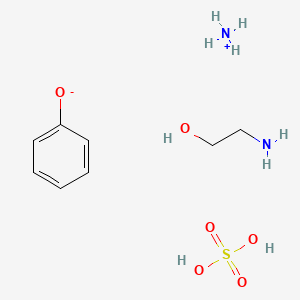

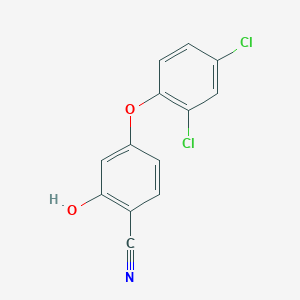
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
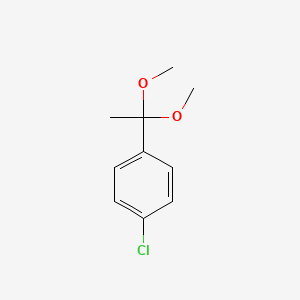
![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
